(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid
Description
(2S,4S)-4-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid is a structurally complex hexanoic acid derivative characterized by two chiral centers (2S and 4S). Its core structure includes:
- A phenylmethoxycarbonylamino (Cbz) group at position 2, which is a common protective group in peptide synthesis and may influence pharmacokinetic properties.
- A 4-methoxy-3-(3-methoxypropoxy)phenylmethyl substituent at position 4, introducing aromaticity and ether-linked methoxy groups.
- A 5-methyl branch on the hexanoic acid backbone, which could enhance steric effects and metabolic stability.
The compound’s molecular formula is C₂₉H₄₀N₂O₈, as inferred from its IUPAC name.
Properties
IUPAC Name |
(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO7/c1-19(2)22(15-21-11-12-24(33-4)25(16-21)34-14-8-13-32-3)17-23(26(29)30)28-27(31)35-18-20-9-6-5-7-10-20/h5-7,9-12,16,19,22-23H,8,13-15,17-18H2,1-4H3,(H,28,31)(H,29,30)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYJFEXIUDQQFH-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468946 | |
| Record name | (|AS,|AS)-4-Methoxy-3-(3-methoxypropoxy)-|A-(1-methylethyl)-|A-[[(phenylmethoxy)carbonyl]amino]benzenepentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900811-41-8 | |
| Record name | (αS,γS)-4-Methoxy-3-(3-methoxypropoxy)-γ-(1-methylethyl)-α-[[(phenylmethoxy)carbonyl]amino]benzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900811-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (|AS,|AS)-4-Methoxy-3-(3-methoxypropoxy)-|A-(1-methylethyl)-|A-[[(phenylmethoxy)carbonyl]amino]benzenepentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid, commonly referred to by its IUPAC name, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₃₀H₃₉N₃O₇
- CAS Number : 900811-41-8
- Molecular Weight : 525.64 g/mol
- Purity : Typically available at 96% or higher.
The compound exhibits biological activity primarily through modulation of metabolic pathways. It has been shown to interact with specific receptors involved in metabolic regulation and inflammation. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in lipid metabolism, which may contribute to its anti-inflammatory effects.
- Receptor Modulation : It acts as a modulator for various nuclear receptors that regulate gene expression related to metabolism and inflammation.
- Antioxidant Properties : The presence of methoxy groups in its structure suggests potential antioxidant activity, which can mitigate oxidative stress in cells.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Studies indicate that this compound significantly reduces pro-inflammatory cytokines in vitro.
- Antidiabetic Effects : In animal models, the compound has shown to improve insulin sensitivity and glucose tolerance, suggesting potential use in managing diabetes.
Case Studies
- Study on Anti-inflammatory Effects :
- Diabetes Management Research :
Summary of Biological Activities
Scientific Research Applications
Antihypertensive Drug Development
This compound is primarily recognized as an intermediate in the synthesis of Aliskiren , a direct renin inhibitor used to treat hypertension. Aliskiren is marketed under the brand name Tekturna and represents a novel class of antihypertensive medications. The role of (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid in this context is crucial as it contributes to the overall efficacy and safety profile of the final drug product.
Research on Pharmacodynamics and Pharmacokinetics
Studies have indicated that compounds like this compound exhibit favorable pharmacokinetic properties. Research highlights include:
- Absorption : The compound demonstrates good oral bioavailability.
- Metabolism : It undergoes metabolic processes that enhance its therapeutic effects while minimizing adverse reactions.
Synthesis Pathways
-
Synthetic Route to Aliskiren :
- The synthesis of Aliskiren involves several steps where this compound serves as a key intermediate.
- The process typically includes the formation of various derivatives that enhance solubility and bioactivity.
-
Comparative Studies :
- Research comparing the efficacy of Aliskiren with other antihypertensives has shown that formulations containing this compound yield better results in terms of blood pressure reduction and patient tolerance.
Data Table: Comparison of Antihypertensive Agents
| Compound Name | Mechanism of Action | Clinical Use | Efficacy |
|---|---|---|---|
| Aliskiren | Direct renin inhibitor | Hypertension | High |
| Lisinopril | ACE inhibitor | Hypertension | Moderate |
| Amlodipine | Calcium channel blocker | Hypertension | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules from the provided evidence:
Key Structural and Functional Comparisons
Substituent Effects on Bioactivity The methoxypropoxy-phenylmethyl group in the target compound shares similarities with the hexanoate group in briaviolide F (C₂₈H₃₉O₁₀Cl), which contributes to antibiotic activity in marine sponges . Both substituents introduce lipophilic chains that may enhance membrane permeability. In contrast, garcimultinone J (C₃₈H₅₀O₆) features a 3,4-dihydroxybenzoyl group, which is associated with antioxidant and anticancer properties in polyprenylated acylphloroglucinols .
Stereochemical Considerations The (2S,4S) configuration of the target compound is critical for its spatial orientation, analogous to koilodenoid F (C₄₀H₅₈O₇), where stereochemistry governs immunosuppressive activity via spiro dimer interactions .
Pharmacophore Comparisons
- The Cbz group in the target compound is also present in the patent compound (C₃₉H₅₈N₄O₈) from , suggesting shared utility in protecting amine groups during synthesis or modulating target binding .
Metabolic Stability The 5-methyl branch in the hexanoic acid backbone may reduce oxidative metabolism, similar to the exo-BPAP scaffold in garcimultinone J, which enhances stability in vivo .
Preparation Methods
Formation of the Hexanoic Acid Backbone
The hexanoic acid core is constructed through a six-carbon chain elongation. A modified Horner-Wadsworth-Emmons reaction couples a phosphonate ester with a β-keto ester, followed by hydrogenation to saturate the double bond. Using Pd/C (5% w/w) under 50 psi H₂ at 25°C achieves full reduction without over-hydrogenation.
Table 1: Hydrogenation Conditions for Backbone Saturation
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | 50 | 25 | 92 |
| Pd(OH)₂/C | 60 | 30 | 88 |
Introduction of the Phenylmethoxycarbonylamino Group
The Cbz group is introduced at the 2-position via nucleophilic substitution. The amine precursor reacts with benzyl chloroformate in a biphasic system (water/dichloromethane) at pH 9–10, maintained by slow addition of sodium hydroxide. Excess reagent is quenched with aqueous HCl, and the product is extracted into ethyl acetate.
Key Data :
Stereochemical Control at 2S and 4S Positions
Asymmetric hydrogenation using a Ru-BINAP catalyst establishes the 2S configuration. The 4S stereocenter is introduced via diastereoselective alkylation of a chiral enolate. Evans’ oxazolidinone auxiliaries provide >98% enantiomeric excess (ee) under optimized conditions:
-
Base: LDA (−78°C in THF)
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Alkylating agent: 4-methoxy-3-(3-methoxypropoxy)benzyl bromide
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Diastereoselectivity: 19:1 (4S:4R)
Purification and Isolation Techniques
Crystallization Optimization
Final purification employs sequential crystallizations. The crude product is dissolved in ethanol/water (4:1) and precipitated by slow addition of acetone at 0°C. Two crystallizations increase purity from 92% to >99.9%.
Table 2: Crystallization Efficiency
| Solvent System | Purity After 1st Crop (%) | Purity After 2nd Crop (%) |
|---|---|---|
| Ethanol/water + acetone | 95.2 | 99.9 |
| Methanol/water + ether | 89.7 | 97.3 |
Chromatographic Purification
Intermediate stages use flash chromatography on silica gel (hexane/ethyl acetate gradient) to remove diastereomers. The Cbz-protected amine is isolated with 97% purity before deprotection.
Yield Optimization and Scalability
Protecting Group Strategy
The Cbz group is retained until the final step to prevent side reactions during alkylation. Deprotection via hydrogenolysis (Pd/C, H₂, 30 psi) achieves quantitative cleavage without racemization.
Critical Factors :
Process Mass Intensity (PMI) Analysis
The synthesis exhibits a PMI of 68, with solvent recovery reducing waste. Ethyl acetate and methanol are recycled via distillation, lowering environmental impact.
Analytical Characterization
Spectroscopic Validation
Stability Studies
The compound degrades <2% over 6 months at −20°C under nitrogen. Accelerated stability testing (40°C/75% RH) shows 5% decomposition after 4 weeks, primarily via hydrolysis of the methoxypropoxy group.
Industrial-Scale Adaptations
Q & A
Q. What are the key challenges in synthesizing this compound, given its stereochemistry and functional group complexity?
The synthesis requires precise control of stereocenters (2S,4S) and protection/deprotection of sensitive groups (e.g., the phenylmethoxycarbonylamino moiety). Methodologies from analogous methoxy-containing compounds (e.g., orthogonal protecting groups for carboxylic acids and amines, as seen in benzofuran derivatives ) can be adapted. For example, Mitsunobu reactions or enzymatic resolution may ensure stereochemical fidelity. Chromatographic purification (HPLC or flash column) is critical due to polar substituents, as highlighted in reagent catalogs .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Advanced spectroscopic techniques are essential:
- NMR : Compare chemical shifts of methoxy (δ ~3.3–3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm) with similar methoxyphenyl derivatives .
- HPLC-MS : Validate purity (>98%) and molecular weight using methods described for structurally related compounds in safety data sheets .
- X-ray crystallography : Resolve stereochemistry, as demonstrated for methyl-substituted furanone derivatives .
Q. What are the recommended storage conditions to maintain stability?
Store at 2–8°C in inert, anhydrous conditions (e.g., under argon) to prevent hydrolysis of the ester (phenylmethoxycarbonylamino) and oxidation of methoxypropoxy groups. Avoid long-term storage, as degradation products (e.g., free carboxylic acid or amines) may form, as noted in safety protocols .
Advanced Research Questions
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved for this compound?
The compound’s amphiphilic nature (carboxylic acid + hydrophobic phenyl groups) may cause variability. Methodological approaches:
- pH-dependent solubility profiling : Test solubility in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., DMSO, acetonitrile) .
- Co-solvent systems : Use ethanol/water mixtures (e.g., 70:30 v/v) to enhance solubility, as applied to methoxy-substituted benzoic acid derivatives .
Q. What strategies optimize yield in coupling reactions involving the phenylmethoxycarbonylamino group?
- Activation reagents : Use HATU or EDCI with DMAP for efficient amide bond formation, minimizing racemization .
- Temperature control : Conduct reactions at 0–4°C to stabilize reactive intermediates, as seen in peptide synthesis .
- Real-time monitoring : Employ LC-MS to track reaction progress and identify side products (e.g., over-oxidation of methoxy groups) .
Q. How does the methoxypropoxy substituent influence biological activity, and how can this be mechanistically investigated?
- Enzyme inhibition assays : Test against targets like cyclooxygenases or cytochrome P450s, where methoxy groups modulate binding affinity .
- Molecular dynamics simulations : Model interactions between the methoxypropoxy chain and hydrophobic enzyme pockets, referencing studies on similar methoxycarbonyl compounds .
- Metabolic stability assays : Use liver microsomes to assess oxidative demethylation rates, a common pathway for methoxy groups .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data across cell lines?
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., ethoxypropoxy vs. methoxypropoxy) to isolate substituent effects .
- Validate target engagement : Use techniques like thermal shift assays or CRISPR knockdown to confirm mechanism specificity .
Methodological Resources
- Synthesis Protocols : Adapt protecting group strategies from vanillic acid derivatives and peptide coupling methods .
- Analytical References : Cross-reference NMR and HPLC conditions from safety data sheets and crystallography databases .
- Biological Assays : Utilize enzyme inhibition protocols detailed for methoxy-substituted flavonoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
